N'~1~-[(2E)-undecan-2-ylidene]-N'~2~-[(2Z)-undecan-2-ylidene]ethanedihydrazide
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Overview
Description
N’1-[(2E)-UNDECAN-2-YLIDENE]-N’2-[(2Z)-UNDECAN-2-YLIDENE]ETHANEDIHYDRAZIDE is a complex organic compound with the molecular formula C24H46N4O2 This compound is characterized by its unique structure, which includes two undecanyl groups attached to an ethanedihydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1-[(2E)-UNDECAN-2-YLIDENE]-N’2-[(2Z)-UNDECAN-2-YLIDENE]ETHANEDIHYDRAZIDE typically involves the condensation of undecanal with ethanedihydrazide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often an acid or base, to facilitate the formation of the hydrazone linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction parameters, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production. Industrial methods may also incorporate continuous flow reactors to enhance reaction efficiency and product consistency.
Chemical Reactions Analysis
Types of Reactions
N’1-[(2E)-UNDECAN-2-YLIDENE]-N’2-[(2Z)-UNDECAN-2-YLIDENE]ETHANEDIHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazones.
Scientific Research Applications
N’1-[(2E)-UNDECAN-2-YLIDENE]-N’2-[(2Z)-UNDECAN-2-YLIDENE]ETHANEDIHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of N’1-[(2E)-UNDECAN-2-YLIDENE]-N’2-[(2Z)-UNDECAN-2-YLIDENE]ETHANEDIHYDRAZIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its hydrazone groups can participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(2Z)-2-Undecanylidene]benzohydrazide
- N’1-[(2E)-2-Undecanylidene]-N’2-[(2Z)-2-undecanylidene]ethanedihydrazide
Uniqueness
N’1-[(2E)-UNDECAN-2-YLIDENE]-N’2-[(2Z)-UNDECAN-2-YLIDENE]ETHANEDIHYDRAZIDE is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C24H46N4O2 |
---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
N-[(E)-undecan-2-ylideneamino]-N'-[(Z)-undecan-2-ylideneamino]oxamide |
InChI |
InChI=1S/C24H46N4O2/c1-5-7-9-11-13-15-17-19-21(3)25-27-23(29)24(30)28-26-22(4)20-18-16-14-12-10-8-6-2/h5-20H2,1-4H3,(H,27,29)(H,28,30)/b25-21-,26-22+ |
InChI Key |
HWFOITIWZFHMNC-KOUJMYIZSA-N |
Isomeric SMILES |
CCCCCCCCC/C(=N/NC(=O)C(=O)N/N=C(/C)\CCCCCCCCC)/C |
Canonical SMILES |
CCCCCCCCCC(=NNC(=O)C(=O)NN=C(C)CCCCCCCCC)C |
Origin of Product |
United States |
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